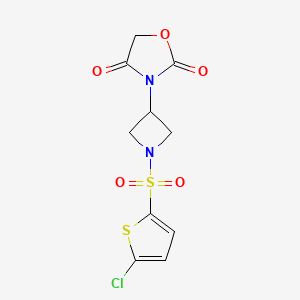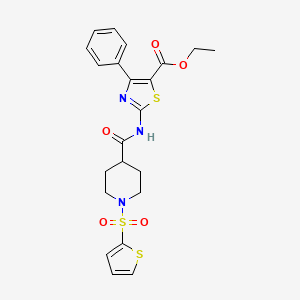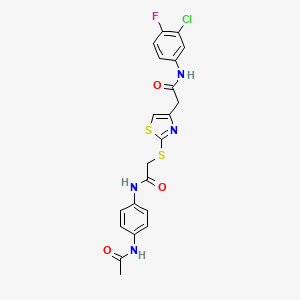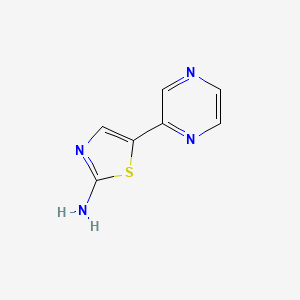![molecular formula C18H17Cl2N3O2 B2712640 3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide CAS No. 1147521-97-8](/img/structure/B2712640.png)
3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide , also known by its chemical formula C18H17Cl2N3O2 , belongs to the quinoline class of compounds. Quinolines are nitrogen-containing bicyclic molecules found in various natural products and synthetic derivatives. They exhibit diverse biological activities, making them intriguing targets for medicinal chemistry research .
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of chlorine atoms at positions 3 and 6 on the pyridine ring, as well as the attachment of a carboxamide group. Researchers have explored various synthetic routes to access this compound, aiming for improved antimalarial, antimicrobial, and anticancer properties .
Molecular Structure Analysis
The molecular structure of 3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide consists of a quinoline core with two chlorine atoms, a carboxamide group, and a phenyl ring. The arrangement of these functional groups influences its biological activity. Researchers have investigated the impact of structural modifications on its pharmacological properties .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including transformations that alter its functional groups or stereochemistry. Researchers have explored its reactivity with other molecules, aiming to enhance its efficacy or selectivity. Investigating its reactivity profile is crucial for understanding its potential applications .
Future Directions
Researchers should continue exploring the structure-activity relationship of this compound. Designing analogs with improved pharmacokinetic properties, reduced side effects, and enhanced efficacy against specific pathogens or diseases is essential. Additionally, investigating its potential as a lead compound for drug development remains a promising avenue .
: Narwal, S., Kumar, S., & Verma, P. K. (2017). Synthesis and therapeutic potential of quinoline derivatives. Research on Chemical Intermediates, 43(5), 2765–2798. DOI: 10.1007/s11164-016-2794-2
properties
IUPAC Name |
3,6-dichloro-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c19-14-7-8-15(20)22-17(14)18(25)21-10-12-4-1-2-5-13(12)11-23-9-3-6-16(23)24/h1-2,4-5,7-8H,3,6,9-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFLIMUZMPZSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2CNC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)




![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)
![N-[3-[(2-Chloroacetyl)amino]phenyl]furan-3-carboxamide](/img/structure/B2712566.png)


![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2712572.png)
![4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B2712574.png)


![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2712579.png)